molecular formula C10H13ClN2 B2549129 2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine CAS No. 40316-89-0

2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine

Cat. No.: B2549129
CAS No.: 40316-89-0
M. Wt: 196.68
InChI Key: OEGZWGGGKAPRAN-VIFPVBQESA-N
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Description

2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine is a chemical compound with the molecular formula C10H13ClN2 and a molecular weight of 196.68 g/mol . This compound is characterized by a pyridine ring substituted with a chloro group and a pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine typically involves the reaction of 2-chloropyridine with (S)-1-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol, methanol, or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine include:

The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyridine and pyrrolidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGZWGGGKAPRAN-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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